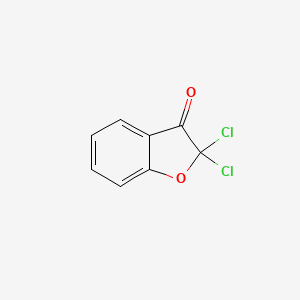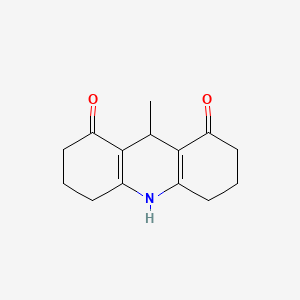
9-Methyl-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring, and a methyl group attached to the ninth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted phenothiazines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-Methyl-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Methyl-3H-phenothiazin-3-one involves its role as a photocatalyst. It absorbs light energy and facilitates the transfer of electrons, leading to the formation of reactive oxygen species (ROS) that can oxidize sulfides to sulfoxides . The compound’s structure allows it to interact with various molecular targets and pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family.
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness
9-Methyl-3H-phenothiazin-3-one is unique due to its specific substitution pattern and its ability to act as a photocatalyst. This property distinguishes it from other phenothiazine derivatives, which may not exhibit the same level of photocatalytic activity.
Eigenschaften
CAS-Nummer |
33209-95-9 |
|---|---|
Molekularformel |
C13H9NOS |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
9-methylphenothiazin-3-one |
InChI |
InChI=1S/C13H9NOS/c1-8-3-2-4-11-13(8)14-10-6-5-9(15)7-12(10)16-11/h2-7H,1H3 |
InChI-Schlüssel |
WEDGFIAYDBGSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC3=CC(=O)C=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)





![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)





